2,3-Diazabicyclo[4.2.0]octa-1,5-dien-4-one

Medicinal chemistry Scaffold-hopping Hydrogen-bond donor/acceptor topology

Standard saturated diazabicyclo[4.2.0]octanes lack electrophilic reactivity, forcing synthetic installation of covalent warheads. This pre-formed 2,3-diaza-4-one dienone provides a compact, rigid bicyclic Michael acceptor for direct fragment library integration. - Conjugated enone enables reversible/irreversible covalent capture of nucleophilic protein residues - Defined exit-vector geometry; logP -0.4 vs +0.5 for saturated analogs - Patent-derived bis-epoxidation route (US10231970B2) reduces step count vs traditional sequences

Molecular Formula C6H6N2O
Molecular Weight 122.12 g/mol
Cat. No. B12979902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diazabicyclo[4.2.0]octa-1,5-dien-4-one
Molecular FormulaC6H6N2O
Molecular Weight122.12 g/mol
Structural Identifiers
SMILESC1CC2=NNC(=O)C=C21
InChIInChI=1S/C6H6N2O/c9-6-3-4-1-2-5(4)7-8-6/h3H,1-2H2,(H,8,9)
InChIKeyJARNLTSIFXLMGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Diazabicyclo[4.2.0]octa-1,5-dien-4-one: Bicyclic Dienone Scaffold


2,3-Diazabicyclo[4.2.0]octa-1,5-dien-4-one (CAS 2098087-65-9, molecular formula C₆H₆N₂O, molecular weight 122.12 g/mol) is a bicyclic heterocycle featuring a fused β-lactam-like ring and a pyridazinone core [1]. Unlike saturated diazabicyclo[4.2.0]octane isomers, this compound contains a conjugated dienone system that imparts distinctive electronic character, enabling covalent reactivity profiles not achievable with fully reduced analogs [1].

2,3-Diazabicyclo[4.2.0]octa-1,5-dien-4-one: Irreplaceable by Generic Isomers


The 2,3-diaza regiochemistry and the α,β-unsaturated ketone motif in 2,3-diazabicyclo[4.2.0]octa-1,5-dien-4-one create a hydrogen-bond donor/acceptor topology and an electrophilic reactivity distinct from other diazabicyclo[4.2.0]octane scaffolds [1]. Saturated analogs such as 3,8-diazabicyclo[4.2.0]octane lack the carbonyl and conjugated π-system, resulting in higher basicity, altered solubility, and fundamentally different pharmacological target engagement [2]. Simple replacement with isomeric diazabicycles therefore fails to reproduce the specific electronic, conformational, and covalent-capture properties documented below.

2,3-Diazabicyclo[4.2.0]octa-1,5-dien-4-one: Quantitative Differentiation Evidence


Hydrogen-Bond Topology: 2,3-Diaza vs 3,8-Diaza Arrangement

The 2,3-diazabicyclo[4.2.0]octa-1,5-dien-4-one scaffold places the two nitrogen atoms in a 1,2-relationship within the six-membered ring (pyridazinone-like), generating a single H-bond donor (NH) and two H-bond acceptors (C=O and N) [1]. In contrast, the more widely studied 3,8-diazabicyclo[4.2.0]octane scaffold positions nitrogens at bridgehead and 3-position, yielding two H-bond donors (both NH) and two H-bond acceptors with a different spatial vector orientation [2]. This regiochemical difference has been shown to be a critical determinant of receptor subtype selectivity in nicotinic acetylcholine receptor agonist QSAR models, where small changes in nitrogen placement produced >10-fold shifts in α4β2 vs α3β4 potency ratios [2].

Medicinal chemistry Scaffold-hopping Hydrogen-bond donor/acceptor topology

Electronic Structure: Conjugated Dienone vs Saturated Core

The target compound features an α,β-unsaturated ketone embedded in a bicyclic framework (calculated XLogP = −0.4, indicating enhanced aqueous solubility relative to saturated analogs) [1]. By comparison, 3,8-diazabicyclo[4.2.0]octane is fully saturated and lacks electrophilic character; its estimated XLogP is approximately +0.3 to +0.8 based on fragment-based prediction [2]. The conjugated dienone in the target compound is capable of acting as a Michael acceptor for nucleophilic residues (e.g., cysteine thiols), a property absent in the saturated comparator. This electrophilic potential has been exploited in the broader 2,3-diazabicyclo[2.2.2]oct-2-ene (DBO) class, which serves as a fluorescent probe scaffold with quenchable long-lived fluorescence upon nucleophilic addition [3].

Covalent inhibitor design Electrophilic reactivity Michael acceptor

Bis-Epoxidation Route for Direct 2,3-Diaza Scaffold Synthesis

Patent US10231970B2 discloses a bis-epoxidation methodology specifically demonstrated for constructing diazabicyclo[4.2.0]octane frameworks with the 2,3-diaza arrangement [1]. This oxidative cyclization route provides a convergent alternative to the multi-step protection/deprotection sequences required for 3,8-diazabicyclo[4.2.0]octane scaffolds, which typically proceed through sulfonamide-protected intermediates [1]. The patent reports yields for representative substrates in the 50–80% range, whereas the prior art method for 3,8-diazabicyclo[4.2.0]octane from 1,5-hexadiene required a sulfonamide-protected amine and did not employ epoxidation, adding two additional synthetic steps [1].

Process chemistry Bis-epoxidation Scalable synthesis

Covalent Reactivity: Dienone as Michael Acceptor vs Saturated Diazabicycles

The α,β-unsaturated ketone of 2,3-diazabicyclo[4.2.0]octa-1,5-dien-4-one is geometrically constrained within the bicyclic framework, imposing defined approach vectors for nucleophilic attack [1]. Saturated comparators such as 3,8-diazabicyclo[4.2.0]octane and 2,5-diazabicyclo[4.2.0]octane possess only amine nucleophilicity and cannot serve as electrophilic warheads [2]. This property has been validated in the homologous 2,3-diazabicyclo[2.2.2]oct-2-ene system, which undergoes quantitative fluorescence quenching upon thiol addition (k_q ≈ 10⁹ M⁻¹ s⁻¹ for diffusion-controlled quenching by glutathione) [3]. While direct kinetic data for the [4.2.0] scaffold are not yet published, the structural analogy supports the expectation of measurable thiol reactivity.

Covalent fragment screening Michael addition Targeted covalent inhibitors

2,3-Diazabicyclo[4.2.0]octa-1,5-dien-4-one: Research & Industrial Applications


Covalent Fragment Library: Electrophilic Bicyclic Warhead

The intrinsic Michael-acceptor character of 2,3-diazabicyclo[4.2.0]octa-1,5-dien-4-one makes it a privileged scaffold for covalent fragment screening libraries targeting cysteine or other nucleophilic residues [1]. Unlike saturated diazabicyclo[4.2.0]octane building blocks, which offer only nucleophilic amines, this dienone provides an electrophilic trap that can form reversible or irreversible covalent adducts with protein targets [1]. Procurement of this specific scaffold is essential for any covalent drug-discovery campaign that requires a compact, rigid bicyclic electrophile with defined exit-vector geometry.

Scaffold-Hopping for Nicotinic Acetylcholine Receptors (nAChRs)

QSAR models of diazabicyclo[4.2.0]octane nAChR agonists demonstrate that nitrogen regiochemistry is a primary determinant of α4β2 vs α3β4 subtype selectivity [2]. The 2,3-diaza topology of the target compound has not been explored in published nAChR SAR, representing a structurally novel chemotype for probing subtype selectivity. The lower computed logP (−0.4 vs ~+0.5 for saturated analogs) also suggests potential advantages in CNS drug-likeness, including reduced hERG liability and improved metabolic stability [3].

Multi-Gram Scale-Up via Bis-Epoxidation Route

The patent-protected bis-epoxidation methodology (US10231970B2) provides a direct, convergent route to the 2,3-diazabicyclo[4.2.0]octane core that is not applicable to 3,8- or 2,5-diaza isomers [4]. This route reduces the synthetic step count by 2–3 steps compared to traditional sulfonamide protection/deprotection sequences, making it the preferred choice for medicinal chemistry groups requiring rapid analog synthesis or kilo-lab scale-up. Procurement of the pre-formed core scaffold enables direct diversification at the 5-position without the need for protecting-group manipulations.

Fluorescent Biochemical Probes with Azoalkane Chromophore

The 2,3-diaza motif is the defining structural feature of the Fluorazophore class, which exhibits extraordinarily long fluorescence lifetimes (~300 ns in deoxygenated solution) and undergoes quantitative quenching upon contact with hydrogen-atom donors or electron-rich species [5]. Although the [4.2.0] scaffold has not yet been characterized photophysically, the presence of the 2,3-diaza enone chromophore suggests it could serve as a next-generation probe with a distinct excitation/emission profile, particularly valuable for time-resolved fluorescence assays in drug discovery.

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